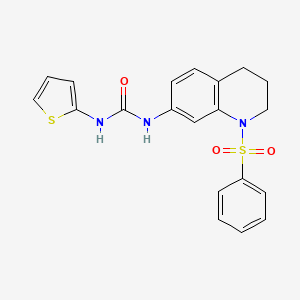

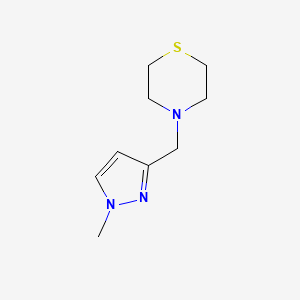

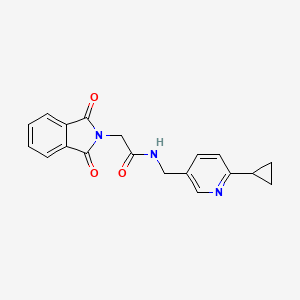

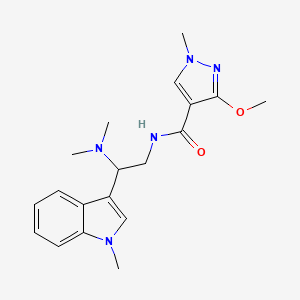

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving 4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine are not available, related compounds have been involved in several reactions. For instance, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester has been used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diode (OLED) Materials

Pyrazole-bearing compounds, such as the one , can be used in the synthesis of organic light-emitting diode (OLED) materials . These materials are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They can be synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . This makes them potential candidates for the preparation of safe and effective antileishmanial and antimalarial agents .

Preparation of Aminothiazoles

The compound can be used as a reagent for the preparation of aminothiazoles . Aminothiazoles are known for their γ-secretase modulating properties . γ-Secretase is an intramembrane protease that plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis .

Preparation of Amino-Pyrido-Indol-Carboxamides

The compound can also be used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are a type of medication that function by blocking the action of JAK2, a protein that contributes to cell growth and survival .

Synthesis of Pyridine Derivatives

Pyridine derivatives can be synthesized using the compound . These derivatives act as TGF-β1 and active A signaling inhibitors . TGF-β1 is a protein that controls proliferation, cellular differentiation, and other functions in most cells .

Preparation of MK-2461 Analogs

The compound can be used in the preparation of MK-2461 analogs . These analogs are inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and it has been implicated in the development and progression of cancer .

Antifungal Activity

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which can be synthesized from pyrazole-bearing compounds, have shown moderate to excellent antifungal activities .

Propiedades

IUPAC Name |

4-[(1-methylpyrazol-3-yl)methyl]thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOMLDIYQIBXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CN2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)

![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)